Cas no 64982-34-9 ((-)-3-oxo-6-beta-t.-butyldimethylsilyloxymethyl-7-alpha-benzoyloxy-2-oxabicyclo[3.3.0]octan)
64982-34-9 structure
Product Name:(-)-3-oxo-6-beta-t.-butyldimethylsilyloxymethyl-7-alpha-benzoyloxy-2-oxabicyclo[3.3.0]octan
Numero CAS:64982-34-9
MF:C21H30O5Si
MW:390.545407772064
CID:961469
PubChem ID:71669263
Update Time:2025-04-19
(-)-3-oxo-6-beta-t.-butyldimethylsilyloxymethyl-7-alpha-benzoyloxy-2-oxabicyclo[3.3.0]octan Proprietà chimiche e fisiche
Nomi e identificatori
-
- (-)-3-oxo-6-beta-t.-butyldimethylsilyloxymethyl-7-alpha-benzoyloxy-2-oxabicyclo[3.3.0]octan
- (-)-3-OXO-6-BETA-T-BUTYLDIMETHYLSILYLOXYMETHYL-7-ALPHA-BENZOYLOXY-2-OXABICYCLO[3.3.0]OCTAN
- (3aR,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
- 64982-34-9
- AKOS016016021
- (-)-3-OXO-6-BETA-T.-BUTYLDIMETHYLSILYLOXYMETHYL-7-ALPHA-BENZOYLOXY-2-OXABICYCLO[3.3.0!OCTAN
- [(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate
-
- Inchi: 1S/C21H30O5Si/c1-21(2,3)27(4,5)24-13-16-11-15-12-17(22)25-18(15)19(16)26-20(23)14-9-7-6-8-10-14/h6-10,15-16,18-19H,11-13H2,1-5H3/t15?,16-,18?,19-/m1/s1
- Chiave InChI: IDONIGFIVNYZOP-JGJLBUBWSA-N
- Sorrisi: [Si](C)(C)(C(C)(C)C)OC[C@H]1CC2CC(=O)OC2[C@@H]1OC(C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 390.18625059g/mol
- Massa monoisotopica: 390.18625059g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 748
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 10
- XLogP3: 1.1
- Superficie polare topologica: 61.8Ų
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.12
- Punto di ebollizione: 248.88°C (rough estimate)
- Indice di rifrazione: 1.5120 (estimate)
- PSA: 61.83000
- LogP: 4.18540
- Solubilità: Non disponibile
(-)-3-oxo-6-beta-t.-butyldimethylsilyloxymethyl-7-alpha-benzoyloxy-2-oxabicyclo[3.3.0]octan Letteratura correlata
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
64982-34-9 ((-)-3-oxo-6-beta-t.-butyldimethylsilyloxymethyl-7-alpha-benzoyloxy-2-oxabicyclo[3.3.0]octan) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso